2-Bromo-6-nitropyridin-3-ol
Overview
Description
2-Bromo-6-nitropyridin-3-ol is an organic compound with the chemical formula C5H3BrN2O3. It is a derivative of pyridine, characterized by the presence of both bromine and nitro functional groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitropyridin-3-ol typically involves the nitration of 2-bromo-3-hydroxypyridine. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require controlled temperatures to ensure the selective nitration at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).
Reduction: Reducing agents (hydrogen gas, metal hydrides), solvents (ethanol, methanol), and catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed:
Substitution: 2-Amino-6-nitropyridin-3-ol, 2-Thio-6-nitropyridin-3-ol.
Reduction: 2-Bromo-6-aminopyridin-3-ol.
Oxidation: 2-Bromo-6-nitropyridin-3-one.
Scientific Research Applications
2-Bromo-6-nitropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitropyridin-3-ol is primarily related to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
2-Bromo-3-hydroxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Bromo-2-nitropyridin-3-ol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-6-nitropyridin-3-ol is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-6-nitropyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTNGVHJAZEBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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